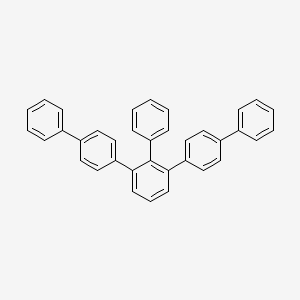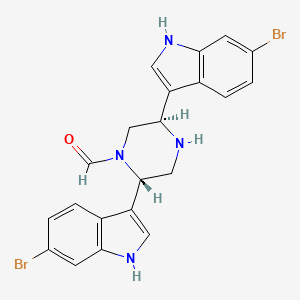![molecular formula C17H15BrClNO2 B12606553 (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone CAS No. 917900-04-0](/img/structure/B12606553.png)
(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It consists of a bromophenyl group, a chlorophenyl group, and a morpholinyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone typically involves the reaction of 4-bromobenzoyl chloride with 4-chloro-3-(morpholin-4-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a secondary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the field of oncology .
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone involves its interaction with specific molecular targets. The bromophenyl and chlorophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the morpholinyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
4-Benzoylmorpholine: Similar in structure but lacks the bromine and chlorine substituents.
4-Bromobiphenyl: Contains a bromophenyl group but lacks the morpholinyl and chlorophenyl groups.
4-Chlorobenzophenone: Contains a chlorophenyl group but lacks the bromophenyl and morpholinyl groups.
Uniqueness: (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone is unique due to the presence of both bromine and chlorine substituents along with the morpholinyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
917900-04-0 |
|---|---|
Fórmula molecular |
C17H15BrClNO2 |
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
(4-bromophenyl)-(4-chloro-3-morpholin-4-ylphenyl)methanone |
InChI |
InChI=1S/C17H15BrClNO2/c18-14-4-1-12(2-5-14)17(21)13-3-6-15(19)16(11-13)20-7-9-22-10-8-20/h1-6,11H,7-10H2 |
Clave InChI |
ZCKOWVPMTLWPEJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


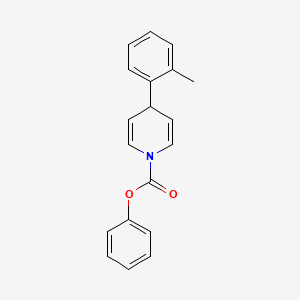
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
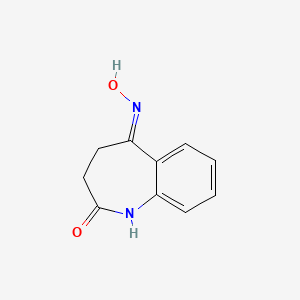

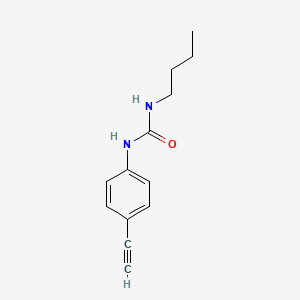
![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)
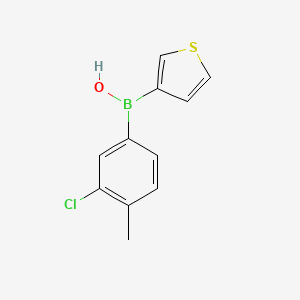
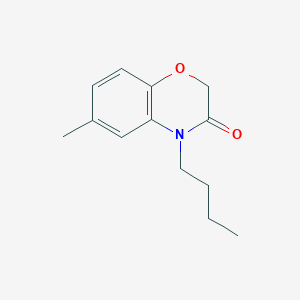

![[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine](/img/structure/B12606526.png)


